molecular formula C22H25N3O3S2 B11533964 2-[(2Z)-2-(phenylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-2-(phenylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11533964
M. Wt: 443.6 g/mol
InChI Key: ZBFUVRLGRUOYLJ-UHFFFAOYSA-N
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Description

2-[(2E)-2-(PHENYLIMINO)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that features a thiazole ring, a phenyl group, and a piperidine sulfonyl group

Preparation Methods

The synthesis of 2-[(2E)-2-(PHENYLIMINO)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves multiple steps, typically starting with the preparation of the thiazole ring. The reaction conditions often include the use of solvents like 1,4-dioxane and reagents such as thionyl chloride and triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The phenyl group can be reduced using common reducing agents.

    Substitution: The piperidine sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-[(2E)-2-(PHENYLIMINO)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of various chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process. The thiazole ring and the piperidine sulfonyl group play crucial roles in its biological activity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and sulfonyl-containing molecules. Compared to these, 2-[(2E)-2-(PHENYLIMINO)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Conclusion

2-[(2E)-2-(PHENYLIMINO)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a compound of significant interest in various fields of scientific research. Its unique structure and versatile reactivity make it a valuable molecule for further study and application.

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[2-phenylimino-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C22H25N3O3S2/c26-16-15-25-21(17-29-22(25)23-19-7-3-1-4-8-19)18-9-11-20(12-10-18)30(27,28)24-13-5-2-6-14-24/h1,3-4,7-12,17,26H,2,5-6,13-16H2

InChI Key

ZBFUVRLGRUOYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCO

Origin of Product

United States

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